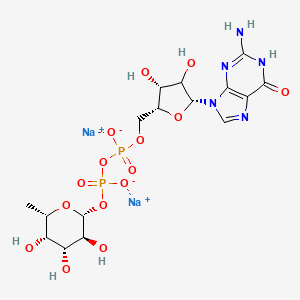
GDP-L-fucose (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-L-fucose (disodium) is a nucleotide sugar that serves as a crucial substrate for the biosynthesis of fucosylated oligosaccharides. These oligosaccharides are important components in various biological processes, including cell-cell recognition, immune response, and pathogen interactions. GDP-L-fucose is widely used in the (chemo)enzymatic synthesis of glycans, which are essential for the structural and functional diversity of glycoproteins and glycolipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of GDP-L-fucose begins with the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose by the enzyme GDP-D-mannose 4,6-dehydratase. This intermediate is then converted to GDP-L-fucose by GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase . The enzymatic conversion from GDP-D-mannose to GDP-L-fucose can be optimized and the final product purified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analyses .
Industrial Production Methods: Industrial production of GDP-L-fucose often involves recombinant DNA technology. Genes encoding the necessary enzymes are cloned into expression vectors and overexpressed in host organisms such as Escherichia coli. The recombinant enzymes are then purified and used to catalyze the conversion of GDP-D-mannose to GDP-L-fucose . This method allows for the large-scale production of GDP-L-fucose with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: GDP-L-fucose primarily undergoes enzymatic reactions, particularly those catalyzed by fucosyltransferases. These enzymes transfer the fucose moiety from GDP-L-fucose to acceptor molecules, forming fucosylated oligosaccharides .
Common Reagents and Conditions: The enzymatic reactions involving GDP-L-fucose typically require divalent cations such as magnesium or calcium ions for optimal activity. The reactions are usually carried out at a pH of around 7.5 .
Major Products: The major products of reactions involving GDP-L-fucose are fucosylated oligosaccharides, which play critical roles in various biological processes, including cell signaling, immune response, and pathogen recognition .
Scientific Research Applications
Chemistry: In chemistry, GDP-L-fucose is used as a substrate in the synthesis of complex glycans. These glycans are important for studying the structure and function of glycoproteins and glycolipids .
Biology: In biological research, GDP-L-fucose is used to study the role of fucosylation in cell-cell interactions, immune response, and pathogen recognition. It is also used in the study of glycosylation pathways and the enzymes involved in these processes .
Medicine: In medicine, GDP-L-fucose is used in the development of therapeutics targeting fucosylation pathways. For example, it is used in the synthesis of glycan-based drugs and in the study of diseases associated with abnormal fucosylation, such as cancer and congenital disorders of glycosylation .
Industry: In the industrial sector, GDP-L-fucose is used in the production of fucosylated oligosaccharides for use in functional foods, nutraceuticals, and cosmetics. These oligosaccharides have been shown to have prebiotic effects and to enhance the immune response .
Mechanism of Action
GDP-L-fucose exerts its effects by serving as a donor of fucose moieties in enzymatic reactions catalyzed by fucosyltransferases. These enzymes transfer the fucose moiety from GDP-L-fucose to acceptor molecules, forming fucosylated oligosaccharides. The fucosylated oligosaccharides then participate in various biological processes, including cell signaling, immune response, and pathogen recognition .
Comparison with Similar Compounds
Similar Compounds:
- GDP-D-mannose
- GDP-L-galactose
- GDP-D-glucose
Uniqueness: GDP-L-fucose is unique in its role as a donor of fucose moieties in the biosynthesis of fucosylated oligosaccharides. Unlike other nucleotide sugars, GDP-L-fucose is specifically involved in the fucosylation of glycoproteins and glycolipids, which are critical for various biological processes .
Properties
Molecular Formula |
C16H23N5Na2O15P2 |
|---|---|
Molecular Weight |
633.3 g/mol |
IUPAC Name |
disodium;[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5+,7+,8-,9+,10?,11-,14+,15+;;/m0../s1 |
InChI Key |
BUWGXAMQXMUESR-HFCJURAGSA-L |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















